molecular formula C30H23N3O B14185227 4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine CAS No. 861898-58-0

4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine

Cat. No.: B14185227
CAS No.: 861898-58-0
M. Wt: 441.5 g/mol
InChI Key: GVBCDMHDTUZZEC-UHFFFAOYSA-N
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Description

4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenyl, methoxy, and pyridine groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethenylphenol with methoxybenzene under specific conditions to form the intermediate 4-[(4-ethenylphenyl)methoxy]phenol. This intermediate is then reacted with 2,6-dipyridin-2-ylpyridine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl and pyridine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

861898-58-0

Molecular Formula

C30H23N3O

Molecular Weight

441.5 g/mol

IUPAC Name

4-[4-[(4-ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C30H23N3O/c1-2-22-9-11-23(12-10-22)21-34-26-15-13-24(14-16-26)25-19-29(27-7-3-5-17-31-27)33-30(20-25)28-8-4-6-18-32-28/h2-20H,1,21H2

InChI Key

GVBCDMHDTUZZEC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5

Origin of Product

United States

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